molecular formula C11H13NO B1346716 1-Benzyl-2-pyrrolidinone CAS No. 5291-77-0

1-Benzyl-2-pyrrolidinone

Cat. No. B1346716
CAS RN: 5291-77-0
M. Wt: 175.23 g/mol
InChI Key: LVUQCTGSDJLWCE-UHFFFAOYSA-N
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Description

1-Benzyl-2-pyrrolidinone is a chemical compound with the empirical formula C11H13NO . It has a molecular weight of 175.23 . The compound is typically in liquid form and has a density of 1.095 g/mL at 25 °C .


Synthesis Analysis

1-Benzyl-2-pyrrolidinone can be synthesized through the reduction of THF with lithium N, N-dialkylaminoborohydrides, yielding N-benzylpyrrolidine . Other synthetic strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of 1-Benzyl-2-pyrrolidinone consists of a five-membered pyrrolidine ring attached to a benzyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

1-Benzyl-2-pyrrolidinone undergoes reduction in THF with lithium N, N-dialkylaminoborohydrides to yield N-benzylpyrrolidine . This reaction is a key step in the synthesis of 1-Benzyl-2-pyrrolidinone .


Physical And Chemical Properties Analysis

1-Benzyl-2-pyrrolidinone is a liquid with a refractive index of 1.552 and a density of 1.095 g/mL at 25 °C . It has a flash point of 113 °C .

Scientific Research Applications

  • Textile Industries : This compound can be used in the textile industry , possibly as a dyeing aid or in the production of synthetic fibers. The exact application within this industry is not detailed.

  • Plastic Dyeing : 1-Benzyl-2-pyrrolidinone may be used in the dyeing of plastics . It could potentially be used as a solvent or carrier for dyes, although the specifics are not provided.

  • Food Colouring Industries : This compound can be used in the food colouring industry . It might be used as a solvent or carrier for food dyes, but the exact application is not specified.

  • Paint Manufacturing : 1-Benzyl-2-pyrrolidinone can be used in the manufacturing of paints . It could potentially be used as a solvent, a pigment carrier, or in the formulation of resins.

  • Chemical Refineries : This compound can be used in chemical refineries , possibly in the processing or purification of other chemicals. The specific applications within this industry are not detailed.

  • Textile Industries : This compound can be used in the textile industry , possibly as a dyeing aid or in the production of synthetic fibers. The exact application within this industry is not detailed.

  • Plastic Dyeing : 1-Benzyl-2-pyrrolidinone may be used in the dyeing of plastics . It could potentially be used as a solvent or carrier for dyes, although the specifics are not provided.

  • Food Colouring Industries : This compound can be used in the food colouring industry . It might be used as a solvent or carrier for food dyes, but the exact application is not specified.

  • Paint Manufacturing : 1-Benzyl-2-pyrrolidinone can be used in the manufacturing of paints . It could potentially be used as a solvent, a pigment carrier, or in the formulation of resins.

  • Chemical Refineries : This compound can be used in chemical refineries , possibly in the processing or purification of other chemicals. The specific applications within this industry are not detailed.

Safety And Hazards

1-Benzyl-2-pyrrolidinone is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 1-Benzyl-2-pyrrolidinone are not mentioned in the retrieved resources, the pyrrolidine ring, a key feature of this compound, is a versatile scaffold for novel biologically active compounds . This suggests potential future research directions in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

1-benzylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c13-11-7-4-8-12(11)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVUQCTGSDJLWCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70200959
Record name 1-Benzyl-3-pyrrolidone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>26.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679356
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-Benzyl-2-pyrrolidinone

CAS RN

5291-77-0
Record name 1-Benzyl-2-pyrrolidinone
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Record name 1-Benzyl-3-pyrrolidone
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Record name 1-Benzyl-3-pyrrolidone
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Record name 1-benzyl-3-pyrrolidone
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Synthesis routes and methods I

Procedure details

6.97 g (0.06 M) of γ-butyrolactone is mixed with 6.97 g (0.065 M) of benzylamine and heated at 190° for 24 hours. Excess benzyl amine and water was distilled off and the residue was distilled to obtain 7.4 g (70%); b.p. 125°-130°/1 mm.
Quantity
6.97 g
Type
reactant
Reaction Step One
Quantity
6.97 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

14.4 g (0.33 mol) of 50% sodium hydride dispersion in oil are added in batches to 25.5 g (0.3 mol) of 2-pyrrolidone in 300 ml of absolute dimethylsulphoxide. The mixture is then stirred for 5 hours at 40° to 50° C. and at 25°-30° C. 56.4 g=39.2 ml (0.33 mol) of benzyl bromide are added dropwize. After stirring for 10 hours at ambient temperature the reaction mixture is dissolved in 500 ml of ethyl acetate and extracted several times with water. The organic phase is separated off, dried over magnesium sulphate and the solvent is eliminated in vacuo. The residue obtained is purified over 900 g of aluminium oxide (neutral, activity II) with methylene chloride and 0.1% ethanol. Yield: 35.6 g (67.7% of theory), Rf value: 0.77 (aluminium oxide, neutral, eluant: 5% ethanol in methylene chloride).
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
25.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
39.2 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
67
Citations
U Vongsaysy, B Pavageau, L Servant… - Organic Photovoltaics …, 2014 - spiedigitallibrary.org
… Two pyrrolidinone derivatives are identified: 1-methyl-2-pyrrolidinone and 1- benzyl-2-pyrrolidinone. The processing additives are introduced with various concentrations in the …
Number of citations: 3 www.spiedigitallibrary.org
JY Mun, MB Smith - Synthetic communications, 2007 - Taylor & Francis
… The reaction mixture was stirred for 15 min at −78C, and 2.74 mL of 1‐benzyl‐2‐pyrrolidinone (16.8 mmol) dissolved in 20 mL of THF was transferred to the reaction mixture via cannula. …
Number of citations: 10 www.tandfonline.com
T FUJII, S YOSHIFUJI, A TAMAI - Chemical and Pharmaceutical …, 1971 - jstage.jst.go.jp
… acid of lactams have been extended to include 1-benzyl-2-pyrrolidinone (I), 1-benzyl-2-oxo-5-… The models selected for synthesis and investigation were 1-benzyl-2-pyrrolidinone (I),91-…
Number of citations: 14 www.jstage.jst.go.jp
藤井澄三, 吉藤茂行, 玉井影一 - Chemical and Pharmaceutical Bulletin, 1971 - jlc.jst.go.jp
… acid of lactams have been extended to include 1-benzyl-2-pyrrolidinone (I), 1-benzy1—2-0xo-… The models selected for synthesis and investigation were 1-benzyl-2-pyrrolidinone (I),5) 1-…
Number of citations: 2 jlc.jst.go.jp
P Ruostesuo, K Peltola, U Salminen… - Spectrochimica Acta Part …, 1988 - Elsevier
… The absorption spectra of iodine-1-benzyl-2pyrrolidinone solutions at 298.15K; pure iodine (Curve 1) and its mixed solutions with 1-benzyl-2-pyrrolidinone in concentration of 5.199 x lo-…
Number of citations: 4 www.sciencedirect.com
B Ho, N Castagnoli Jr - Journal of Medicinal Chemistry, 1980 - ACS Publications
… This question was addressed by examining the metabolism of l-benzyl-2-cyanopyrrolidine (13) in the absence of cyanide ion and of 1 -benzyl-2-pyrrolidinone (6) in the presence of …
Number of citations: 65 pubs.acs.org
JM Flaniken, CJ Collins, M Lanz, B Singaram - Organic Letters, 1999 - ACS Publications
… Reduction of 1-benzyl-2-pyrrolidinone 1a with 1 equiv of lithium dimethylaminoborohydride (LiH … Refluxing 1-benzyl-2-pyrrolidinone 1a in THF for 2 h with 1.5 equiv of LiH 3 BNMe 2 2a …
Number of citations: 54 pubs.acs.org
SD Bergin, Z Sun, P Streich, J Hamilton… - The Journal of …, 2010 - ACS Publications
… In this paper, we report two such solvents, cyclohexyl-pyrrolidone (CHP) and 1-benzyl-2-pyrrolidinone (NBenP), which have surface tensions of 38.8 and 45.0 mJ/m 2 , respectively. …
Number of citations: 153 pubs.acs.org
RM Rodebaugh, NH Cromwell - Journal of Heterocyclic …, 1971 - Wiley Online Library
… On the other hand, the corresponding A'-benzylazetidine under similar conditions rearranged to 1-benzyl2-pyrrolidinone. …
Number of citations: 19 onlinelibrary.wiley.com
Y Yuasa - 2018 - nopr.niscpr.res.in
… The preparation of 3-acetyl-1-benzyl-2-pyrrolidinone 2 as a substrate for the diastereoselective … Scheme I — Synthesis of 3-acetyl-1-benzyl-2-pyrrolidinone 5 from 2-pyrrolidinone 3 …
Number of citations: 0 nopr.niscpr.res.in

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